5-(3-Bromo-4-methylphenyl)-2H-tetrazole

Catalog No.
S791102
CAS No.
326912-89-4
M.F
C8H7BrN4
M. Wt
239.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Bromo-4-methylphenyl)-2H-tetrazole

CAS Number

326912-89-4

Product Name

5-(3-Bromo-4-methylphenyl)-2H-tetrazole

IUPAC Name

5-(3-bromo-4-methylphenyl)-2H-tetrazole

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C8H7BrN4/c1-5-2-3-6(4-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)

InChI Key

DDTMWVWPEPRPBC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NNN=N2)Br

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNN=N2)Br

5-(3-Bromo-4-methylphenyl)-2H-tetrazole is an organic compound belonging to the class of tetrazoles, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to the tetrazole ring. This structural arrangement imparts unique chemical properties and potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and materials science.

, including:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to yield dehalogenated derivatives.
  • Cyclization Reactions: The tetrazole ring can participate in cyclization reactions, leading to the formation of more complex heterocyclic compounds .

Research indicates that 5-(3-Bromo-4-methylphenyl)-2H-tetrazole exhibits significant biological activity. It has been investigated for its potential antimicrobial, antifungal, and anticancer properties. The presence of the bromine atom and the tetrazole moiety enhances its interaction with biological targets, potentially modulating enzyme activity or receptor binding .

The synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole generally involves multiple steps:

  • Bromination: A suitable phenyl precursor is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
  • Introduction of Substituents: The brominated phenyl compound is then reacted with appropriate reagents (e.g., alcohols) to introduce functional groups like 2-methylpropoxy.
  • Cyclization: The final step involves the formation of the tetrazole ring through cyclization reactions involving azide precursors .

5-(3-Bromo-4-methylphenyl)-2H-tetrazole has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules and heterocycles.
  • Biology: Explored for its bioactive potential in drug development and therapeutic applications.
  • Industry: Used in developing advanced materials and as a catalyst in various chemical processes .

The interaction studies of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole focus on its binding affinity with specific molecular targets such as enzymes and receptors. The compound's mechanism of action involves inhibiting or modulating the activity of these targets, which is crucial for its potential therapeutic applications. The unique structural features, including the bromine atom and the tetrazole ring, play significant roles in determining its binding specificity and efficacy .

Several compounds share structural similarities with 5-(3-Bromo-4-methylphenyl)-2H-tetrazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
5-(3-Bromo-4-methylphenyl)-1H-tetrazoleSimilar structure but contains a different nitrogen configurationExhibits distinct reactivity due to the different nitrogen arrangement
5-(3-Bromo-4-methoxyphenyl)-2H-tetrazoleContains a methoxy group instead of a methyl groupAlters solubility and reactivity compared to the target compound
5-(3-Bromo-4-ethoxyphenyl)-2H-tetrazoleEthoxy group replaces the methyl groupProvides different physical properties affecting biological activity

Uniqueness

The uniqueness of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole lies in its specific combination of functional groups and structural features. The presence of the bromine atom enhances its reactivity in substitution reactions, while the tetrazole moiety contributes to its biological activity. These characteristics make it a valuable compound for research and application in medicinal chemistry, particularly as a precursor for drug development and synthetic chemistry .

5-(3-Bromo-4-methylphenyl)-2H-tetrazole is a heterocyclic organic compound characterized by a tetrazole ring substituted with a brominated aromatic group. Its chemical identity is defined by the following properties:

PropertyValueSource
IUPAC Name5-(3-bromo-4-methylphenyl)-2H-tetrazole
CAS Number326912-89-4
Molecular FormulaC₈H₇BrN₄
Molecular Weight239.07 g/mol
Synonyms5-(3-Bromo-4-methylphenyl)-1H-tetrazole, 326912-89-4

The compound exists as a crystalline solid with a reported melting point of 174–181°C. Its structure consists of a five-membered tetrazole ring (C-N-N-N-N) with a bromine atom and methyl group attached to the para and meta positions of a phenyl ring, respectively.

Structural Characteristics

The tetrazole core is a nitrogen-rich heterocycle, contributing to the compound’s stability and reactivity. Key features include:

  • Tetrazole Ring: A planar, aromatic structure with delocalized π-electrons, enabling participation in hydrogen bonding and coordination chemistry.
  • Substituents:
    • 3-Bromo-4-methylphenyl Group: The bromine atom enhances electrophilicity, while the methyl group introduces steric hindrance and modulates electronic effects.
    • Positional Isomerism: The substituents occupy specific positions (3-bromo and 4-methyl) on the phenyl ring, influencing molecular packing and intermolecular interactions.

Physicochemical Properties

Critical physicochemical data include:

PropertyValueSource
SolubilitySoluble in DMF, insoluble in water
Boiling Point391.3°C at 760 mmHg
Density1.6 g/cm³ (estimated)
Vapor Pressure0.0 mmHg at 25°C

The compound’s stability is attributed to the tetrazole ring’s aromaticity, though the bromine atom may render it susceptible to nucleophilic substitution reactions.

XLogP3

2.2

Dates

Modify: 2023-08-15

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